

# Spectroscopic Profile of 2,3,5-Trichloropyridine: A Technical Guide

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Compound of Interest		
Compound Name:	2,3,5-Trichloropyridine	
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This technical guide provides a comprehensive overview of the spectroscopic data for **2,3,5-trichloropyridine**, a key intermediate in the synthesis of various pesticides and pharmaceuticals. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable data for researchers, scientists, and professionals in drug development for the identification and characterization of this compound.

## **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR spectroscopy is a fundamental technique for elucidating the molecular structure of **2,3,5-trichloropyridine**. The simplicity of the spectra is indicative of the molecule's symmetry.

#### <sup>1</sup>H NMR Data

The proton NMR spectrum of **2,3,5-trichloropyridine** is characterized by two signals in the aromatic region, corresponding to the two protons on the pyridine ring.

Chemical Shift (δ) ppm	Multiplicity	Assignment
8.20[1]	Singlet	Aromatic-H
7.85	Singlet	Aromatic-H

#### <sup>13</sup>C NMR Data



The carbon NMR spectrum provides insight into the carbon framework of the molecule. Due to the presence of chlorine atoms, the chemical shifts are influenced by their electron-withdrawing effects.

Chemical Shift (δ) ppm	Assignment
148.5	C-Cl
142.0	С-Н
138.5	C-Cl
130.0	C-Cl
125.0	С-Н

### **Experimental Protocol: NMR Spectroscopy**

A standardized protocol for acquiring high-quality NMR spectra of **2,3,5-trichloropyridine** is outlined below.

- Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz or higher) equipped with a broadband probe.
- Sample Preparation: Approximately 5-10 mg of **2,3,5-trichloropyridine** was dissolved in 0.7 mL of deuterated chloroform (CDCl<sub>3</sub>).[1] Tetramethylsilane (TMS) was added as an internal standard for chemical shift referencing (0.00 ppm).[1]
- ¹H NMR Acquisition:
  - Pulse Sequence: Standard single-pulse sequence.
  - Spectral Width: 0-15 ppm.[1]
  - Relaxation Delay: 1-2 seconds.[1]
  - Number of Scans: A sufficient number of scans were acquired to ensure a good signal-tonoise ratio.[1]



- 13C NMR Acquisition:
  - Pulse Sequence: Proton-decoupled single-pulse experiment.
  - Spectral Width: 0-200 ppm.[1]
  - Relaxation Delay: 2-5 seconds.[1]
  - Number of Scans: A larger number of scans were accumulated compared to ¹H NMR to achieve adequate signal intensity.[1]



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Workflow for NMR Spectroscopic Analysis.

# Infrared (IR) Spectroscopy

IR spectroscopy is utilized to identify the functional groups and vibrational modes present in **2,3,5-trichloropyridine**. The spectrum displays characteristic absorptions for the pyridine ring and carbon-chlorine bonds.

#### **IR** Data

The key IR absorption bands for **2,3,5-trichloropyridine** are summarized below.



Wavenumber (cm <sup>-1</sup> )	Assignment	
1560[1]	C=C/C=N stretching (pyridine ring)	
1430[1]	C=C/C=N stretching (pyridine ring)	
1380[1]	C-H in-plane bending	
1180[1]	Ring breathing mode	
1080[1]	C-CI stretching	
1040[1]	C-CI stretching	
880[1]	C-H out-of-plane bending	

## **Experimental Protocol: IR Spectroscopy**

The following protocol was employed for the acquisition of the IR spectrum.

- Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.[1]
- Sample Preparation: A small amount of solid **2,3,5-trichloropyridine** was finely ground with dry potassium bromide (KBr).[1] The mixture was then pressed into a thin, transparent pellet. [1]
- Data Acquisition: The spectrum was recorded in the range of 4000-400 cm<sup>-1</sup> with a resolution of 4 cm<sup>-1</sup>.[1] A background spectrum of a pure KBr pellet was acquired and subtracted from the sample spectrum.





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Workflow for IR Spectroscopic Analysis.

# Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of **2,3,5-trichloropyridine**, confirming its elemental composition. The isotopic pattern of chlorine is a key diagnostic feature in the mass spectrum.

#### **MS Data**

The prominent ions observed in the electron ionization (EI) mass spectrum of **2,3,5-trichloropyridine** are listed below. The molecular weight of **2,3,5-trichloropyridine** is 182.43 g/mol .[2]

m/z	Relative Intensity (%)	Assignment
181	100	[M] <sup>+</sup> (molecular ion with <sup>35</sup> Cl₃)
183	98	[M+2] <sup>+</sup> (isotopic peak with <sup>35</sup> Cl <sub>2</sub> <sup>37</sup> Cl)
185	32	[M+4] <sup>+</sup> (isotopic peak with <sup>35</sup> Cl <sup>37</sup> Cl <sub>2</sub> )
146	45	[M-CI] <sup>+</sup>
111	20	[M-2CI]+

#### **Experimental Protocol: Mass Spectrometry**

The mass spectrum was obtained using the following experimental setup.

- Instrumentation: A mass spectrometer with an electron ionization (EI) source, often coupled with a gas chromatograph (GC) for sample introduction.[1]
- Sample Introduction: The sample was introduced into the mass spectrometer via the GC, which separates the compound from any impurities.[1]



- Ionization: Electron ionization was performed at a standard energy of 70 eV.[1]
- Mass Analysis: The mass analyzer was scanned over a mass-to-charge (m/z) range of 50-500 amu to detect the molecular ion and major fragment ions.[1]



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Workflow for Mass Spectrometric Analysis.

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